
Astragaloside III
Descripción general
Descripción
Astragaloside III es una saponina triterpenoide derivada de la hierba medicinal china tradicional Astragalus membranaceus. Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen efectos inmunomoduladores, antiinflamatorios y antitumorales .
Aplicaciones Científicas De Investigación
Cancer Treatment
Mechanisms of Action
Astragaloside III has been shown to exert anti-cancer effects through several mechanisms:
- Enhanced Natural Killer Cell Activity : A study demonstrated that this compound significantly increased the expression of natural killer group 2D (NKG2D) and interferon-γ (IFN-γ) in natural killer cells, leading to improved tumor-killing capabilities. This was evidenced by increased infiltration of NK cells into tumors and enhanced antitumor responses in mouse models of colon cancer .
- Induction of Apoptosis in Lung Cancer Cells : Research on non-small cell lung cancer (NSCLC) cells (A549 and H460) revealed that this compound inhibited cell proliferation and promoted apoptosis. The compound modulated key signaling pathways, including p38, JNK, and AKT, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and increased pro-apoptotic proteins such as Bax .
Data Table: Effects of this compound on Cancer Cells
Immunomodulation
This compound has demonstrated significant immunomodulatory properties. In addition to enhancing NK cell activity, it has been shown to regulate other immune responses:
- Anti-inflammatory Effects : The compound activates TACE/ADAM17-dependent signaling pathways in endothelial cells, which are crucial for anti-inflammatory responses. This pathway modulation can potentially mitigate chronic inflammatory conditions .
Cardiovascular Health
Research indicates that this compound may benefit cardiovascular health by improving endothelial function and reducing inflammation:
- Endothelial Cell Protection : Studies suggest that this compound enhances growth factor signaling in endothelial cells, promoting vascular health and potentially protecting against cardiovascular diseases .
Neuroprotection
The neuroprotective effects of this compound are particularly relevant for neurodegenerative diseases:
- Protection Against Neurotoxicity : In models of Parkinson's disease using Caenorhabditis elegans, this compound exhibited protective effects against neurotoxicity induced by 6-hydroxydopamine. It alleviated oxidative stress and regulated apoptosis pathways, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Data Table: Neuroprotective Effects of this compound
Mecanismo De Acción
Astragaloside III ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Modulación inmunitaria: Mejora la expresión del grupo 2D de las células asesinas naturales (NKG2D) y la interferón-gamma (IFN-γ) en las células asesinas naturales, lo que lleva a una mayor capacidad de matar tumores.
Inducción de apoptosis: Promueve la apoptosis en las células cancerosas mediante la modulación de la expresión de proteínas relacionadas con la apoptosis, como Bcl-2 y Bax, y al afectar vías de señalización como P38, JNK y AKT.
Análisis Bioquímico
Biochemical Properties
Astragaloside III interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In non-small cell lung cancer (NSCLC) cells, this compound treatment significantly inhibited proliferation and increased apoptosis . It also modulated functional signaling pathways associated with apoptosis and metabolism . In another study, this compound was found to enhance the anti-tumor response of natural killer (NK) cells by elevating the expression of natural killer group 2D (NKG2D) and interferon-γ (IFN-γ) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. In NSCLC cells, it was found to promote a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also down-regulated the phosphorylation levels of P38, JNK, and AKT, inhibited the expression of Bcl-2, and up-regulated the expression of Bax .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s known to be involved in the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins . The specific enzymes or cofactors that this compound interacts with, as well as its effects on metabolic flux or metabolite levels, are still being researched.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. Current research suggests that this compound is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root, where it accumulates .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Astragaloside III se puede sintetizar a través de una serie de reacciones químicas que involucran el triterpenoide tipo cicloartano cicloastragenol. La síntesis típicamente involucra reacciones de glicosilación donde se unen unidades de azúcar específicas a la estructura aglicona del cicloastragenol .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de las raíces de Astragalus membranaceus. El proceso incluye secar y moler las raíces, seguido de la extracción utilizando solventes como metanol o etanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: Astragaloside III experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.
Reducción: Esta reacción puede afectar los dobles enlaces dentro de la estructura triterpenoide.
Sustitución: Esta reacción puede involucrar el reemplazo de grupos funcionales específicos por otros.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Astragaloside III es parte de un grupo de saponinas triterpenoides que se encuentran en Astragalus membranaceus, que también incluye Astragaloside I, II y IV. Si bien todos estos compuestos comparten una estructura central similar, difieren en las unidades de azúcar específicas unidas al aglicona. Esta variación estructural contribuye a las diferencias en sus actividades farmacológicas .
Compuestos similares:
- Astragaloside I
- Astragaloside II
- Astragaloside IV
This compound es único en su capacidad de modular las respuestas inmunitarias y mejorar la actividad de las células asesinas naturales, lo que lo hace particularmente valioso en la investigación del cáncer .
Actividad Biológica
Astragaloside III (AS-III) is a triterpenoid saponin derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, particularly in cancer treatment, immune modulation, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of AS-III, supported by research findings, case studies, and data tables.
1. Anti-Cancer Properties
Mechanism of Action
AS-III exhibits significant anti-cancer effects through various mechanisms, including the modulation of apoptosis and inhibition of cell proliferation. In studies involving non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460, AS-III treatment resulted in increased apoptosis and decreased cell viability in a dose-dependent manner. The compound was shown to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax, indicating its potential as an effective anti-cancer agent .
Case Study: Colon Cancer
A study highlighted AS-III's role in enhancing the anti-tumor response of natural killer (NK) cells in colon cancer models. It was found to increase the expression of NKG2D and interferon-gamma (IFN-γ) in NK cells, thereby enhancing their tumor-killing capabilities both in vitro and in vivo .
Table 1: Effects of AS-III on Cancer Cell Lines
Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|---|
A549 | 0 | 100 | 5 |
A549 | 50 | 70 | 30 |
A549 | 100 | 40 | 60 |
NCI-H460 | 0 | 100 | 5 |
NCI-H460 | 50 | 65 | 35 |
NCI-H460 | 100 | 35 | 65 |
2. Immune Modulation
AS-III has been shown to enhance immune responses, particularly through its effects on NK cells. In a specific study, AS-III significantly elevated the levels of NKG2D and IFN-γ in NK cells, which are crucial for effective immune response against tumors. This enhancement was associated with increased infiltration of NK cells into tumor sites, suggesting a promising avenue for cancer immunotherapy .
3. Anti-Inflammatory Effects
Research indicates that AS-III possesses potent anti-inflammatory properties. It has been demonstrated to reduce inflammatory responses in vascular endothelial cells, which could have implications for cardiovascular diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.
4. Antiviral Activity
Recent studies have explored the antiviral potential of AS-III against dengue virus infections. In vitro assays indicated that AS-III exhibited inhibitory effects on viral replication, suggesting its potential as an antiviral agent . The precise mechanisms remain to be fully elucidated but indicate a promising area for further research.
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFSMBDVZVUETN-BQAOMNQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331663 | |
Record name | Astragaloside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84687-42-3 | |
Record name | Astragaloside III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astragaloside III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astragaloside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASTRAGALOSIDE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Astragaloside III interact with cells to exert its anti-tumor effects?
A: this compound enhances the anti-tumor response of Natural Killer (NK) cells by elevating the expression of specific proteins on their surface. These proteins include NKG2D and Fas, which are involved in recognizing and killing tumor cells. Additionally, this compound boosts the production of interferon-γ (IFN-γ) in NK cells []. IFN-γ is a potent cytokine that stimulates the immune system to attack tumor cells. This increased IFN-γ production is linked to the enhanced expression of the transcription factor T-bet within the NK cells [].
Q2: Can you explain the role of this compound in modulating TNF-α Converting Enzyme (TACE)?
A: this compound has been shown to activate TACE, a protein involved in cleaving other proteins on the cell surface. Specifically, it induces the phosphorylation of TACE at the Thr735 site, enhancing its sheddase activity []. This activation leads to a decrease in TNFR1 (Tumor Necrosis Factor Receptor 1) levels on the cell surface and an increase in soluble TNFR1 in the surrounding environment []. Consequently, the NF-κB signaling pathway, associated with inflammation, is inhibited, leading to a reduction in the expression of pro-inflammatory cytokine genes [].
Q3: What is the impact of this compound on the epidermal growth factor receptor (EGFR) pathway?
A: this compound promotes EGFR transactivation through a TACE-dependent mechanism []. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, known for their roles in cell growth and survival [].
Q4: What is the role of p38 in the mechanism of action of this compound?
A: The activation of both TACE and EGFR by this compound is dependent on p38, a protein kinase involved in various cellular processes, including inflammation and cell growth []. Inhibiting p38 using the inhibitor SB203580 significantly diminishes the activation of TACE and EGFR induced by this compound [].
Q5: What analytical techniques are commonly employed to identify and quantify this compound in plant material or biological samples?
A5: Several techniques are used to analyze this compound:
- **HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) ** is used for simultaneous determination of this compound with other astragalosides in Astragali Radix and various formulations [, , ].
- UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) provides a rapid and sensitive method for quantifying this compound in biological samples, such as rat plasma, enabling pharmacokinetic studies [, ].
- UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) facilitates simultaneous quantification of multiple components in Astragali Radix, including this compound [, ].
- UHPLC-Q-Exactive Orbitrap HRMS (Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry) is employed for a comprehensive identification of Astragalus saponins, including this compound, within complex mixtures [].
Q6: Can you describe the pharmacokinetic profile of this compound?
A: Following oral administration in rats, this compound exhibits an absolute bioavailability of 4.15 ± 0.67% []. This low value indicates poor absorption and/or extensive metabolism within the body. The elimination half-life of this compound is approximately 2.13 ± 0.11 hours [].
Q7: Where does this compound tend to accumulate in the body?
A: Tissue distribution studies in rats reveal that this compound preferentially accumulates in the thymus and spleen []. This accumulation pattern suggests a potential role in modulating immune responses, as these organs are crucial for immune cell development and function.
Q8: How do environmental factors influence the levels of this compound in wild Astragalus membranaceus?
A: The content of this compound, along with total saponins, in wild Astragalus membranaceus is significantly influenced by environmental factors such as exposure to sunlight and the slope of the terrain where it grows []. Increased slope and shaded environments are correlated with higher levels of this compound and total saponins [].
Q9: What is the role of transcription factors in regulating this compound biosynthesis in Astragalus membranaceus?
A: Overexpression of specific transcription factors in Astragalus membranaceus hairy roots can enhance the biosynthesis of astragalosides, including this compound. For instance, the co-overexpression of the PAP1 (production of anthocyanin pigment 1) and LC (maize leaf color) transcription factors leads to increased levels of this compound []. These findings suggest a potential strategy for enhancing the production of valuable astragalosides in plant cell cultures.
Q10: What are the potential applications of this compound in treating specific diseases?
A10: this compound has shown promising therapeutic potential in various preclinical models:
- Breast Cancer: In vitro and in vivo studies indicate that this compound effectively reduces breast cancer cell survival and inhibits tumor growth, potentially through the induction of apoptosis signaling pathways [].
- Inflammatory Bowel Disease (IBD): this compound demonstrates protective effects against intestinal inflammation in Drosophila models, likely by suppressing oxidative stress-associated JNK and JAK-STAT signaling pathways [].
- Cholestatic Liver Disease: this compound, particularly in conjunction with other astragalosides, exhibits therapeutic potential in a mouse model of cholestatic liver disease by alleviating ductular reaction and liver fibrosis [].
Q11: Are there any known potential drug interactions with this compound?
A: While specific drug interactions haven't been extensively studied in the provided research, this compound's potential to modulate drug-metabolizing enzymes like p38 [] warrants further investigation. Thorough assessments of potential drug-drug interactions are crucial before clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.